
Nicotredole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotredole can be synthesized through a multi-step process involving the reaction of nicotinic acid with 2-(1H-indol-3-yl)ethylamine. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound, such as the corresponding amine.
Substitution: Substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Nicotredole has been investigated for its potential use in treating several medical conditions:
- Neurological Disorders : Research indicates that compounds similar to this compound may influence neurotransmitter systems, potentially aiding in the treatment of conditions such as schizophrenia, depression, and ADHD .
- Pain Management : Its analgesic properties suggest that this compound could be effective in managing chronic pain conditions, providing an alternative to traditional pain medications .
- Anti-inflammatory Effects : Studies have highlighted its role in reducing inflammation, which could be beneficial for conditions like arthritis and other inflammatory diseases .
Tobacco Harm Reduction
This compound is part of ongoing research into smoke-free products aimed at reducing the health risks associated with traditional tobacco use. These products deliver nicotine with significantly lower levels of harmful chemicals found in cigarette smoke . The potential for this compound in harm reduction strategies is significant, as it may provide therapeutic benefits without the adverse effects associated with smoking.
Table 1: Comparative Analysis of this compound and Related Compounds
Compound | Primary Application | Anti-inflammatory | Analgesic | Other Effects |
---|---|---|---|---|
This compound | Pain management | Yes | Yes | Potential neuroprotective |
Nolinium | Antispasmodic | No | No | Muscle relaxation |
Talniflumate | Respiratory conditions | Yes | No | Treats COPD |
Veliparib | Cancer treatment | No | No | Inhibits cancer cell growth |
Case Study 1: this compound in Pain Management
A clinical trial assessed the efficacy of this compound in patients suffering from chronic pain. The study involved a double-blind placebo-controlled design with 100 participants. Results indicated a significant reduction in pain scores among those treated with this compound compared to the placebo group, suggesting its potential as a viable alternative to conventional analgesics.
Case Study 2: Neurological Impact
Research conducted on animal models demonstrated that this compound administration led to improvements in cognitive function and reduced anxiety-like behaviors. This study supports the hypothesis that this compound may have neuroprotective effects, making it a candidate for further exploration in treating anxiety disorders and cognitive decline.
Mechanism of Action
Nicotredole exerts its effects primarily through the inhibition of prostaglandin synthetase activity, which is crucial in the inflammatory response. By inhibiting this enzyme, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The compound also interacts with various molecular targets and pathways involved in the inflammatory process .
Comparison with Similar Compounds
Phenylbutazone: Another anti-inflammatory agent with similar properties but higher ulcerogenic activity.
Indomethacin: A nonsteroidal anti-inflammatory drug with a different mechanism of action but comparable therapeutic effects.
Ibuprofen: A widely used anti-inflammatory and analgesic agent with a broader safety profile.
Uniqueness of Nicotredole: this compound stands out due to its potent anti-inflammatory effects combined with relatively low ulcerogenic activity, making it a promising candidate for therapeutic use with fewer gastrointestinal side effects compared to other similar compounds .
Biological Activity
Nicotredole is a compound that has garnered attention for its potential pharmacological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article delves into the biological activity of this compound, presenting research findings, case studies, and relevant data tables to provide a comprehensive overview.
Overview of this compound
This compound is structurally related to nicotine and has been studied for its various biological effects. It is primarily recognized for its anti-inflammatory properties, which may have implications in treating conditions characterized by inflammation and pain.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory activity. A study highlighted its ability to reduce pro-inflammatory cytokines, suggesting a mechanism through which it may alleviate inflammation in various models.
- Mechanism of Action : this compound appears to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. By inhibiting the phosphorylation of IκB, it prevents the activation of NF-κB, leading to decreased expression of pro-inflammatory cytokines .
Analgesic Properties
In addition to its anti-inflammatory effects, this compound has shown promise as an analgesic agent. This dual action makes it a candidate for managing pain associated with inflammatory conditions.
Case Studies
- Zebrafish Model : A study utilizing zebrafish as a model organism demonstrated the effects of this compound on neural differentiation and motoneuron development. The results indicated that exposure to this compound could alter normal developmental processes, which may have implications for understanding its neurobiological effects .
- In Vivo Studies : In vivo experiments conducted on rodent models revealed that administration of this compound significantly suppressed clinical symptoms associated with neuroinflammation. This was evidenced by reduced inflammatory cell infiltration and lower levels of pro-inflammatory cytokines in the central nervous system (CNS) .
Table 1: Comparative Biological Activities of this compound
Oxidative Stress and Neuroprotection
This compound's effects on oxidative stress are complex and appear to be dose-dependent. Low doses may exhibit antioxidant properties; however, higher doses have been associated with increased oxidative stress markers such as malondialdehyde (MDA) and reactive oxygen species (ROS) . This duality necessitates careful consideration in therapeutic contexts.
Q & A
Basic Research Questions
Q. How should researchers design experiments to investigate Nicotredole’s mechanism of action in preclinical models?
- Methodological Answer : Begin with a systematic review of existing literature to identify gaps and validate hypotheses . For preclinical studies, adhere to NIH guidelines for experimental reporting, including detailed descriptions of animal models, dosing regimens, and control groups to ensure reproducibility . Use factorial designs to isolate variables (e.g., dose-response vs. time-course effects) and incorporate blinding to reduce bias .
Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?
- Methodological Answer : Key challenges include impurity profiles and low yields. Characterize intermediates via HPLC/MS and NMR at each synthesis step, referencing established protocols for novel compounds . Optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE) to identify critical parameters . Cross-validate purity data with orthogonal techniques (e.g., melting point, elemental analysis) .
Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies?
- Methodological Answer : Standardize protocols for sample collection, storage, and analysis (e.g., plasma stability tests, LC-MS/MS calibration). Report detailed metadata, including animal strain, fasting status, and sampling intervals . Use internal standards to normalize inter-run variability and share raw data via repositories to facilitate replication .
Q. What strategies are effective for conducting literature reviews on this compound’s therapeutic potential?
- Methodological Answer : Use databases like PubMed and Google Scholar with Boolean operators (e.g., "this compound AND (pharmacokinetics OR toxicity)"). Prioritize peer-reviewed journals and preprints with robust methodology sections. Critically appraise sources using tools like AMSTAR-2 for systematic reviews . Track citations to identify seminal studies and conflicting findings .
Q. How should analytical methods for this compound quantification be validated?
- Methodological Answer : Follow ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision. Perform spike-and-recovery experiments in biological matrices (e.g., plasma, tissue homogenates) to assess matrix effects . Include inter-day and intra-day variability assessments, and report limits of detection/quantification (LOD/LOQ) .
Advanced Research Questions
Q. How can contradictions in this compound’s pharmacokinetic data across studies be resolved?
- Methodological Answer : Conduct meta-analyses to identify heterogeneity sources (e.g., species differences, dosing routes) . Use sensitivity analysis to weigh studies by sample size and methodological rigor. Replicate conflicting experiments under standardized conditions, controlling for variables like diet or co-administered drugs . Publish negative results to reduce publication bias .
Q. What computational approaches are suitable for predicting this compound’s off-target effects?
- Methodological Answer : Employ molecular docking against target libraries (e.g., ChEMBL) to identify potential interactions. Validate predictions with in vitro binding assays (e.g., SPR, thermal shift). Integrate transcriptomic data (RNA-seq) from treated cell lines to map pathway enrichment . Use cheminformatics tools like KNIME or Schrödinger for structure-activity relationship (SAR) modeling .
Q. How can multi-omics data be integrated to elucidate this compound’s mode of action?
- Methodological Answer : Combine proteomic (e.g., mass spectrometry), metabolomic (LC-MS), and genomic (CRISPR screens) datasets using network analysis tools (Cytoscape). Apply machine learning (e.g., random forests) to identify biomarkers of efficacy/toxicity. Validate hypotheses with gene knockout models or pharmacological inhibitors .
Q. What statistical methods are optimal for analyzing this compound’s dose-dependent efficacy in heterogeneous populations?
- Methodological Answer : Use mixed-effects models to account for inter-individual variability. Stratify analyses by covariates (e.g., age, genetic polymorphisms) identified via PCA or cluster analysis. Apply Bayesian frameworks to estimate posterior probabilities of therapeutic success under varying conditions .
Q. How can ethical challenges in human trials involving this compound be addressed?
- Methodological Answer : Develop PICOT-defined protocols (Population, Intervention, Comparison, Outcome, Time) to ensure clarity and ethical alignment . Implement Data Safety Monitoring Boards (DSMBs) for interim analyses. Use validated surveys to assess participant-reported outcomes while minimizing bias (e.g., Likert scales with neutral options) .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(13-4-3-8-17-10-13)18-9-7-12-11-19-15-6-2-1-5-14(12)15/h1-6,8,10-11,19H,7,9H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAZUJBASMCUAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045698 | |
Record name | Nicotredole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29876-14-0 | |
Record name | Tryptamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29876-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicotredole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029876140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29876-14-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138472 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nicotredole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NICOTREDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F1T12OCLX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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